molecular formula C18H16N2O4 B498584 {2-[(4-acetylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid CAS No. 891449-08-4

{2-[(4-acetylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid

Cat. No.: B498584
CAS No.: 891449-08-4
M. Wt: 324.3g/mol
InChI Key: JEFVCYRSHFWKQV-UHFFFAOYSA-N
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Description

Safety Information: Handle with appropriate personal protective equipment. Refer to the Safety Data Sheet for comprehensive handling and safety information. Note: The biological activities mentioned are based on the general benzimidazole pharmacophore and related derivatives as described in scientific literature . Specific data on the applications and mechanisms of action for {2-[(4-acetylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid may be limited and would require further investigation by the researcher.

Properties

IUPAC Name

2-[2-[(4-acetylphenoxy)methyl]benzimidazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-12(21)13-6-8-14(9-7-13)24-11-17-19-15-4-2-3-5-16(15)20(17)10-18(22)23/h2-9H,10-11H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFVCYRSHFWKQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reagent Preparation

4-Acetylphenoxymethyl chloride is synthesized by reacting 4-acetylphenol with chloromethyl chlorosulfate in dichloromethane. The reaction proceeds at 0°C to minimize side reactions, yielding the electrophilic chloride intermediate.

Alkylation Conditions

Optimal alkylation occurs in polar aprotic solvents like dimethylformamide (DMF) or acetone. Using anhydrous potassium carbonate as a base ensures deprotonation of the benzimidazole nitrogen, facilitating nucleophilic attack on the chloromethyl group. Reaction monitoring via thin-layer chromatography (TLC) confirms completion within 4–6 hours at 60°C.

Acetic Acid Moiety Incorporation

The acetic acid group is introduced through esterification followed by hydrolysis. A two-step approach involves:

  • Esterification : Reacting the alkylated benzimidazole with ethyl bromoacetate in acetonitrile using triethylamine as a base.

  • Hydrolysis : Treating the ethyl ester intermediate with aqueous sodium hydroxide in ethanol under reflux.

Esterification Optimization

Ethyl bromoacetate’s reactivity is enhanced by slow addition to prevent dimerization. Yields of 70–75% are achievable when maintaining a 1:1.2 molar ratio of benzimidazole derivative to bromoester.

Hydrolysis Efficiency

Saponification with 2M NaOH at 80°C for 2 hours converts the ester to the carboxylic acid. Neutralization with dilute HCl precipitates the product, which is purified via recrystallization from ethanol-water (3:1).

Integrated Synthetic Routes

Sequential Three-Step Synthesis

  • Benzimidazole formation : o-Phenylenediamine + acetic acid → 1H-benzimidazole (Yield: 78%).

  • N-Alkylation : 1H-benzimidazole + 4-acetylphenoxymethyl chloride → Intermediate (Yield: 65%).

  • Ester hydrolysis : Ethyl ester intermediate → this compound (Yield: 82%).

One-Pot Approach

A streamlined method condenses steps 2 and 3 by employing in situ generation of the chloromethyl ether and simultaneous alkylation-esterification. This reduces purification steps but requires precise stoichiometric control to avoid byproducts.

Analytical and Purification Techniques

ParameterMethodConditions
Purity AnalysisHPLCC18 column, 70:30 acetonitrile-water, 1 mL/min
Yield OptimizationRecrystallizationEthanol-water (3:1), −20°C cooling
Byproduct IdentificationGC-MSHe carrier gas, 250°C injection

Recrystallization remains the preferred purification method, achieving >95% purity. High-performance liquid chromatography (HPLC) with a C18 column effectively separates unreacted starting materials.

Challenges and Mitigation Strategies

  • Low Alkylation Yields : Attributed to steric hindrance at the benzimidazole nitrogen. Mitigation: Use phase-transfer catalysts like tetrabutylammonium bromide to enhance reactivity.

  • Ester Hydrolysis Side Reactions : Over-hydrolysis may degrade the acetyl group. Mitigation: Controlled pH (10–11) and temperature (70–80°C) .

Chemical Reactions Analysis

{2-[(4-acetylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yield and selectivity .

Scientific Research Applications

Chemistry

{2-[(4-acetylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid serves as a building block in organic synthesis. It is utilized in the development of more complex organic molecules and acts as a reagent in various chemical reactions. Its unique structure allows for modifications that can lead to the synthesis of novel compounds with desirable properties.

Biology

Research indicates that this compound exhibits significant biological activities , including:

  • Antimicrobial Activity: Studies have shown that derivatives of benzimidazole compounds can effectively inhibit the growth of various bacteria and fungi. For instance, compounds similar to this compound have demonstrated antimicrobial effects against both Gram-positive and Gram-negative bacteria .
  • Anticancer Potential: Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. In vitro studies have reported its efficacy against several cancer cell lines, indicating potential as an anticancer agent .

Medicine

The therapeutic potential of this compound is under investigation for its role as:

  • Enzyme Inhibitor: It may act by binding to specific enzymes, thus inhibiting their activity. This mechanism is crucial in developing treatments for diseases where enzyme activity is dysregulated.
  • Receptor Modulator: The compound could modulate receptor functions, influencing cellular signaling pathways critical for various physiological processes .

Industry

In industrial applications, this compound is explored for its utility in:

  • Material Science: Its unique chemical properties make it suitable for developing new materials such as polymers and coatings. These materials can exhibit enhanced mechanical and thermal properties due to the incorporation of this compound into their structure.

Data Table: Summary of Applications

Application AreaSpecific UseNotable Findings
ChemistryBuilding block for organic synthesisUsed in synthesizing complex organic molecules
BiologyAntimicrobial and anticancer activitiesEffective against multiple bacterial strains; shows potential against cancer cell lines
MedicineEnzyme inhibitor, receptor modulatorMechanism involves blocking enzyme activity; modulates cellular signaling
IndustryDevelopment of new materialsEnhances properties of polymers and coatings

Case Studies

  • Antimicrobial Studies: A study evaluating the antimicrobial efficacy of benzimidazole derivatives showed that certain modifications led to increased activity against resistant bacterial strains, highlighting the potential of this compound as a lead compound in drug development .
  • Anticancer Research: In vitro assays demonstrated that compounds structurally related to this compound exhibited significant inhibition rates against various cancer cell lines, suggesting further exploration into its mechanisms could yield promising therapeutic agents .

Mechanism of Action

The mechanism of action of {2-[(4-acetylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate receptor functions by interacting with receptor proteins, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound: {2-[(4-Acetylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid 4-Acetylphenoxymethyl C₁₈H₁₆N₂O₄ 324.34 Potential bioactive interactions
[2-(Trifluoromethyl)-1H-benzimidazol-1-yl]acetic acid Trifluoromethyl C₁₀H₇F₃N₂O₂ 244.16 Enhanced lipophilicity; reagent-grade use
{2-[(Methylthio)methyl]-1H-benzimidazol-1-yl}acetic acid Methylthio-methyl C₁₁H₁₂N₂O₂S 236.29 Strong hydrogen bonding; synthetic flexibility
[2-(Methylsulfonyl)-1H-benzimidazol-1-yl]acetic Acid Methylsulfonyl C₁₀H₁₀N₂O₄S 254.26 Polar interactions; research chemical
[2-(1,3-Thiazol-4-yl)-1H-benzimidazol-1-yl]acetic acid 1,3-Thiazol-4-yl C₁₂H₉N₃O₂S 271.28 Heterocyclic conjugation; drug design
2-(1H-Benzimidazol-1-yl)acetic acid No substituent (parent structure) C₉H₈N₂O₂ 176.17 Basic scaffold for derivatization

Substituent Effects on Physicochemical Properties

  • In contrast, the acetylphenoxy group in the target compound balances lipophilicity with hydrogen-bonding capacity due to the acetyl carbonyl.
  • Hydrogen Bonding: The methylthio group in {2-[(methylthio)methyl]-1H-benzimidazol-1-yl}acetic acid enhances hydrogen bonding, improving solubility in polar solvents like methanol .
  • Electron-Withdrawing Effects : The methylsulfonyl group in [2-(Methylsulfonyl)-1H-benzimidazol-1-yl]acetic Acid is strongly electron-withdrawing, altering reactivity in nucleophilic substitutions .

Biological Activity

The compound {2-[(4-acetylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This specific compound incorporates an acetic acid group and a phenoxyacetyl moiety, which enhance its pharmacological potential. The structural characteristics of benzimidazole derivatives often correlate with significant therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

  • Molecular Formula : C₁₈H₁₆N₂O₄
  • Molecular Weight : 324.34 g/mol
  • CAS Number : 891449-08-4

Anticancer Activity

Benzimidazole derivatives, including this compound, have shown promising anticancer properties. Studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms, such as the generation of reactive oxygen species (ROS) and modulation of cell cycle regulators like p53 and cyclin-B .

Antimicrobial Activity

This compound has exhibited significant antimicrobial activity against various pathogens. Research demonstrates that it effectively inhibits the growth of gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, as well as gram-positive bacteria like Staphylococcus aureus. In vitro studies using disc diffusion methods have shown comparable efficacy to standard antibiotics like Gentamicin .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been highlighted in several studies. It is believed to inhibit key inflammatory mediators, which could be beneficial in treating conditions characterized by chronic inflammation .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is heavily influenced by their structural components. The presence of electron-donating groups (e.g., methoxy or hydroxyl) at specific positions on the benzimidazole ring enhances their activity. The acetic acid group in this compound is also crucial for solubility and bioavailability, making it more effective than other derivatives lacking this feature .

Compound Name Key Features Biological Activity
5-MethylbenzimidazoleMethyl group on the benzene ringLower toxicity levels
2-(4-Acetylphenyl)benzimidazoleAcetyl group directly attached to benzimidazoleStrong anti-cancer properties
Benzimidazole-2-carboxylic acidCarboxylic acid functional groupSignificant anti-inflammatory effects
This compoundCombination of acetic acid and phenoxy groupsEnhanced solubility and bioavailability

Case Studies

  • Anticancer Efficacy : A study on the effects of benzimidazole derivatives revealed that those with a phenoxyacetyl moiety exhibited greater cytotoxicity against cancer cell lines compared to their simpler counterparts. The mechanism involved apoptosis mediated by ROS generation .
  • Antimicrobial Testing : In a comparative study, this compound was tested against various bacterial strains using the agar diffusion method. Results indicated that it maintained significant antibacterial activity across multiple concentrations, especially against E. coli and P. aeruginosa, with minimal resistance observed .
  • Inflammation Models : The compound was evaluated in models of acute inflammation, demonstrating a reduction in edema and inflammatory markers compared to control groups. This suggests potential therapeutic applications in inflammatory diseases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing {2-[(4-acetylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving benzimidazole precursors and substituted phenoxyacetic acid derivatives. A reflux reaction with glacial acetic acid as a catalyst (e.g., ethanol solvent, 4–6 hours) is commonly used for similar benzimidazole derivatives . Purification may involve column chromatography or recrystallization to isolate the product. Elemental analysis and spectroscopic techniques (¹H/¹³C NMR, IR) are critical for confirming purity and structural integrity .

Q. How can the molecular structure of this compound be validated experimentally?

  • Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is ideal for resolving the crystal structure . For non-crystalline samples, DFT-based computational modeling (e.g., B3LYP/6-311++G(d,p)) can predict vibrational and electronic properties, which can be cross-validated with experimental IR and UV-Vis spectra .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer : Anthelmintic activity can be assessed using Pheretima posthuma (Indian earthworm) models, measuring paralysis and death time compared to albendazole . For antimicrobial or antiparasitic screening, microplate dilution assays (MIC/MBC determination) against target pathogens are recommended .

Advanced Research Questions

Q. How can density-functional theory (DFT) optimize the design of analogs with enhanced bioactivity?

  • Methodological Answer : Hybrid functionals (e.g., B3LYP with exact exchange terms) are effective for calculating electronic properties (HOMO-LUMO gaps, electrostatic potential maps) to predict reactivity and binding affinity . Molecular docking studies (e.g., AutoDock Vina) can further prioritize analogs for synthesis by simulating interactions with biological targets like helminth tubulin .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

  • Methodological Answer : Systematic SAR analysis is key. For example, substituents on the benzimidazole core (e.g., nitro, chloro, or methoxy groups) significantly modulate anthelmintic efficacy . Variability in solubility or metabolic stability (e.g., due to acetylphenoxy groups) should be addressed via logP measurements and hepatic microsome assays .

Q. How can metabolic stability and pharmacokinetic properties be improved?

  • Methodological Answer : Prodrug strategies (e.g., esterification of the acetic acid moiety) or formulation with cyclodextrins can enhance solubility and bioavailability . In vitro metabolic stability assays using liver microsomes or hepatocytes can identify metabolic hotspots for structural modification .

Q. What crystallographic challenges arise during structure determination, and how are they mitigated?

  • Methodological Answer : Twinning or poor diffraction quality may occur due to flexible side chains (e.g., acetylphenoxy groups). Data collection at low temperatures (100 K) and iterative refinement with SHELXL (using TWIN commands) can resolve these issues .

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